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Compound of Interest

Compound Name: Sybr green I

Cat. No.: B1170573 Get Quote

SYBR Green I (SG I) stands as a cornerstone fluorescent dye in molecular biology, prized for

its utility in the quantification and visualization of double-stranded DNA (dsDNA). This in-depth

technical guide provides a thorough examination of its core principles, mechanism of action,

and practical applications, tailored for researchers, scientists, and professionals in drug

development.

Core Principles and Mechanism of Action
SYBR Green I is an asymmetrical cyanine dye that exhibits a remarkable increase in

fluorescence upon binding to double-stranded DNA.[1][2][3] Unbound in solution, the dye has a

very low basal fluorescence.[4] The significant fluorescence enhancement, often cited as over

1,000-fold, is attributed to the rigidification of the dye molecule upon binding to dsDNA, which

dampens its intramolecular motions and reduces energy loss through non-radiative decay.[5][6]

[7]

The precise binding mechanism of SYBR Green I to dsDNA is understood to be multi-modal,

involving a combination of intercalation and minor groove binding.[5][8][9][10] Initially, the dye

may intercalate between the DNA base pairs, and as the dye-to-base-pair ratio increases, it

also engages in surface binding within the minor groove.[8][9] This dual interaction contributes

to its high affinity for dsDNA.

The resulting DNA-dye complex absorbs blue light at a maximum wavelength of approximately

497 nm and emits green light with a maximum emission at around 520 nm.[1][3] While SYBR
Green I preferentially binds to dsDNA, it can also bind to single-stranded DNA (ssDNA) and
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RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but non-

specific nucleic acid stain.[3]

Quantitative Data and Physicochemical Properties
The interaction of SYBR Green I with dsDNA has been quantitatively characterized, providing

a basis for its application in sensitive nucleic acid detection and quantification.

Parameter Value Method

Fluorescence Enhancement >1000-fold Fluorescence Spectroscopy

Quantum Yield (Bound to

dsDNA)
~0.8 Fluorescence Spectroscopy

Quantum Yield (Unbound) ~0.004 Fluorescence Spectroscopy

Dissociation Constant (Kd) (3.33 ± 0.7) x 10⁻⁷ M Magnetic Tweezers

Excitation Maximum (Bound) ~497 nm Fluorescence Spectroscopy

Emission Maximum (Bound) ~520 nm Fluorescence Spectroscopy

Experimental Protocols
Quantitative PCR (qPCR)
SYBR Green I is a widely used reagent for real-time PCR due to its cost-effectiveness and

ease of use. The fluorescence intensity is directly proportional to the amount of dsDNA

amplified in each cycle.

Materials and Reagents:

2X SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and SYBR
Green I dye)

Forward and Reverse Primers (10 µM stock)

Template DNA (cDNA or genomic DNA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://en.wikipedia.org/wiki/SYBR_Green_I
https://www.benchchem.com/product/b1170573?utm_src=pdf-body
https://www.benchchem.com/product/b1170573?utm_src=pdf-body
https://www.benchchem.com/product/b1170573?utm_src=pdf-body
https://www.benchchem.com/product/b1170573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclease-free water

qPCR instrument

qPCR-compatible plates or tubes

Protocol:

Primer Design: Design primers that are typically 18-25 nucleotides in length with a melting

temperature (Tm) between 58-60°C and a GC content of 50-60%. Avoid sequences that can

form secondary structures or primer-dimers.

Reaction Setup:

On ice, prepare a master mix for the desired number of reactions, including a 10%

overage to account for pipetting errors.

For a typical 20 µL reaction, combine:

10 µL of 2X SYBR Green qPCR Master Mix

0.4 µL of Forward Primer (10 µM)

0.4 µL of Reverse Primer (10 µM)

Template DNA (e.g., 1-100 ng)

Nuclease-free water to a final volume of 20 µL

Include a no-template control (NTC) by substituting the template DNA with nuclease-free

water to check for contamination.

It is recommended to run all samples and controls in triplicate.

qPCR Cycling Conditions:

Initial Denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):
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Denaturation: 95°C for 15-30 seconds.

Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of

this step).

Melt Curve Analysis:

After the amplification cycles, perform a melt curve analysis to verify the specificity of the

PCR product.

Slowly increase the temperature from ~60°C to 95°C while continuously monitoring

fluorescence. A single, sharp peak indicates the amplification of a specific product.

Multiple peaks suggest the presence of non-specific products or primer-dimers.[11]

Agarose Gel Electrophoresis Staining
SYBR Green I is a highly sensitive stain for visualizing DNA in agarose gels, offering a safer

alternative to ethidium bromide.

Materials and Reagents:

SYBR Green I stock solution (e.g., 10,000X in DMSO)

Electrophoresis buffer (e.g., 1X TAE or TBE, pH 7.5-8.0)

Staining container

UV or blue-light transilluminator

Post-Staining Protocol:

Perform agarose gel electrophoresis as per standard procedures.

Dilute the SYBR Green I stock solution 1:10,000 in the electrophoresis buffer in a suitable

container.

Submerge the gel in the staining solution and incubate for 10-40 minutes at room

temperature with gentle agitation, protected from light.
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Visualize the DNA bands using a transilluminator. Destaining is generally not required.[12]

Pre-Staining Protocol:

Prepare the molten agarose gel solution and cool it to ~50-60°C.

Add the SYBR Green I stock solution to the molten agarose at a 1:10,000 dilution and mix

gently.

Cast the gel and allow it to solidify.

Load the samples and perform electrophoresis.

Visualize the DNA bands directly on a transilluminator.

Comparison with Other qPCR Chemistries
Feature SYBR Green I EvaGreen Dye TaqMan® Probes

Mechanism
Binds non-specifically

to any dsDNA

Binds non-specifically

to any dsDNA

Sequence-specific

hydrolysis probe

Specificity
Lower; requires melt

curve analysis

Lower; requires melt

curve analysis

Higher; relies on

probe hybridization

Cost Low Low High

Multiplexing No No
Yes (with different

fluorophores)

Assay Design
Simple (requires only

two primers)

Simple (requires only

two primers)

More complex

(requires two primers

and a probe)

PCR Inhibition
Can inhibit PCR at

high concentrations

Reportedly less

inhibitory than SYBR

Green I

Generally low

inhibition

Signal
Good signal-to-noise

ratio

Higher fluorescence

signal than SYBR

Green I[13]

High signal specificity
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Mandatory Visualizations
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Click to download full resolution via product page

Caption: Mechanism of SYBR Green I fluorescence upon binding to double-stranded DNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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